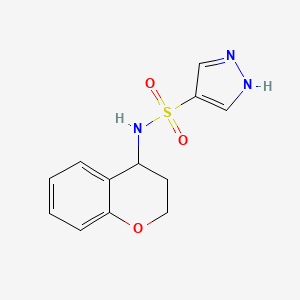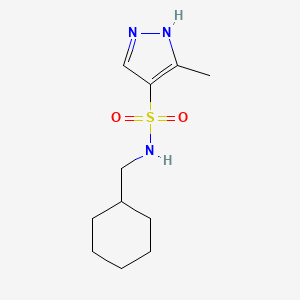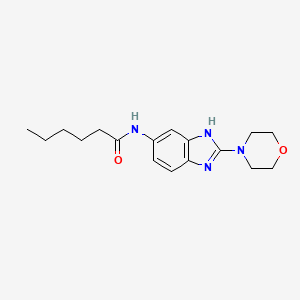
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide, also known as DCPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a sulfonamide derivative that combines the structural features of both chromene and pyrazole.
作用機序
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic properties in animal models of inflammation and pain. In addition, this compound has been shown to reduce blood glucose levels in diabetic mice, suggesting a potential application in the treatment of diabetes.
実験室実験の利点と制限
One advantage of using N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, caution should be taken when handling this compound in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and diabetes. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective inhibitors of carbonic anhydrase and NF-κB. Additionally, the development of new synthetic methods for this compound could improve its yield and purity, making it more accessible for scientific research.
合成法
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine and 4-chlorosulfonyl-1H-pyrazole in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, this compound has been used as a tool to study the role of certain enzymes and signaling pathways in cellular processes. In pharmacology, this compound has been tested for its pharmacokinetic and pharmacodynamic properties, including its bioavailability, metabolism, and toxicity.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-19(17,9-7-13-14-8-9)15-11-5-6-18-12-4-2-1-3-10(11)12/h1-4,7-8,11,15H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHYSHJQIOABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NS(=O)(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)


![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)



![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)